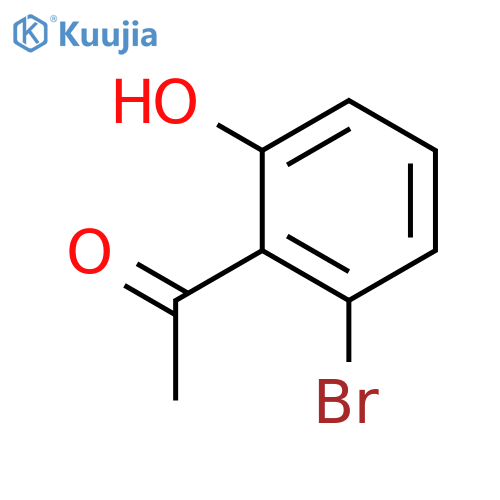

Cas no 55736-69-1 (1-(2-bromo-6-hydroxyphenyl)ethan-1-one)

55736-69-1 structure

商品名:1-(2-bromo-6-hydroxyphenyl)ethan-1-one

1-(2-bromo-6-hydroxyphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2-Bromo-6-hydroxyphenyl)ethanone

- 1-(2-Bromo-6-hydroxy-phenyl)-ethanone

- ethanone, 1-(2-bromo-6-hydroxyphenyl)-

- LogP

- 1-(2-Bromo-6-hydroxyphenyl)ethan-1-one

- 6'-BROMO-2'-HYDROXYACETOPHENONE

- 2-Acetyl-3-bromophenol

- RW3108

- BC005045

- SY038184

- AB0025492

- W6967

- ST24020995

- 6 inverted exclamation mark -Bromo-2 inverted exclamati

- SB37656

- DB-362702

- MFCD13193630

- SCHEMBL3712557

- DTXSID60695779

- 55736-69-1

- FS-3530

- 6 inverted exclamation mark -Bromo-2 inverted exclamation mark -hydroxyacetophenone

- CS-W019055

- AKOS015998618

- 1-(2-bromo-6-hydroxyphenyl)ethan-1-one

-

- MDL: MFCD13193630

- インチ: 1S/C8H7BrO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3

- InChIKey: XESQSKZNMZZAEQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])C([H])=C([H])C(=C1C(C([H])([H])[H])=O)O[H]

計算された属性

- せいみつぶんしりょう: 213.96291

- どういたいしつりょう: 213.96294g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- PSA: 37.3

1-(2-bromo-6-hydroxyphenyl)ethan-1-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Store in freezer, under -20°C

1-(2-bromo-6-hydroxyphenyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM194073-5g |

1-(2-Bromo-6-hydroxyphenyl)ethanone |

55736-69-1 | 95+% | 5g |

$455 | 2022-06-11 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B897195-10g |

1-(2-Bromo-6-hydroxyphenyl)ethanone |

55736-69-1 | 97% | 10g |

5,416.20 | 2021-05-17 | |

| Chemenu | CM194073-10g |

1-(2-Bromo-6-hydroxyphenyl)ethanone |

55736-69-1 | 95+% | 10g |

$737 | 2021-06-16 | |

| Chemenu | CM194073-25g |

1-(2-Bromo-6-hydroxyphenyl)ethanone |

55736-69-1 | 95+% | 25g |

$1328 | 2021-06-16 | |

| Ambeed | A235940-5g |

1-(2-Bromo-6-hydroxyphenyl)ethanone |

55736-69-1 | 97% | 5g |

$240.0 | 2025-02-26 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0349-500mg |

1-(2-Bromo-6-hydroxy-phenyl)-ethanone |

55736-69-1 | 97% | 500mg |

983.73CNY | 2021-05-08 | |

| Chemenu | CM194073-1g |

1-(2-Bromo-6-hydroxyphenyl)ethanone |

55736-69-1 | 95+% | 1g |

$165 | 2021-06-16 | |

| Fluorochem | 210898-250mg |

1-(2-Bromo-6-hydroxyphenyl)ethanone |

55736-69-1 | 95% | 250mg |

£56.00 | 2022-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90461-10G |

1-(2-bromo-6-hydroxyphenyl)ethan-1-one |

55736-69-1 | 95% | 10g |

¥ 3,253.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90461-1G |

1-(2-bromo-6-hydroxyphenyl)ethan-1-one |

55736-69-1 | 95% | 1g |

¥ 567.00 | 2023-04-13 |

1-(2-bromo-6-hydroxyphenyl)ethan-1-one 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

55736-69-1 (1-(2-bromo-6-hydroxyphenyl)ethan-1-one) 関連製品

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:55736-69-1)1-(2-bromo-6-hydroxyphenyl)ethan-1-one

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):247.0/404.0/1010.0